molecular formula C17H13ClF5NO4 B2818279 N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide CAS No. 324771-93-9

N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B2818279
CAS No.: 324771-93-9
M. Wt: 425.74
InChI Key: IKZVVSHINJADLH-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound intended for research and development applications. Based on its structural features, which include fluoroalkoxy substituents like difluoromethoxy and trifluoroethoxy groups, this compound is of significant interest in medicinal chemistry and pharmacology. Similar fluoroalkoxy-substituted benzamides have been investigated for their potential as cyclic nucleotide phosphodiesterase (PDE) inhibitors . Inhibition of PDE enzymes can lead to elevated levels of intracellular cyclic nucleotides (e.g., cAMP or cGMP), which is a valuable mechanism for researching signaling pathways involved in inflammatory diseases, autoimmune disorders, and airway obstruction conditions such as asthma . Researchers can utilize this compound as a potential tool molecule to study cellular signaling and immune responses. The structure-activity relationship (SAR) of analogous compounds suggests that the difluoromethoxy and trifluoroethoxy groups contribute to metabolic stability and enhance binding affinity to target proteins . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF5NO4/c1-26-13-8-9(6-7-12(13)27-16(20)21)14(25)24-10-4-2-3-5-11(10)28-17(22,23)15(18)19/h2-8,15-16H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZVVSHINJADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC(C(F)Cl)(F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-1,1,2-trifluoroethanol with a phenyl derivative under basic conditions to form the trifluoroethoxyphenyl intermediate. This intermediate is then reacted with 4-(difluoromethoxy)-3-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The functional groups present in the compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Bases: Sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoroethoxy and difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogenated Ethoxy Groups: The target compound’s 2-chloro-1,1,2-trifluoroethoxy group differs from ’s 1,1,2,2-tetrafluoroethoxy substituent.
  • Benzamide Core Modifications: Diflufenican () replaces the benzamide’s methoxy groups with trifluoromethylphenoxy and pyridinecarboxamide moieties, demonstrating how heterocyclic substitutions expand herbicidal activity . In contrast, the target compound’s 4-difluoromethoxy-3-methoxy arrangement balances electron-withdrawing (F) and electron-donating (OCH₃) effects, which may fine-tune solubility and target affinity .

Q & A

Q. What are the standard synthetic routes for synthesizing N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide?

The synthesis typically involves coupling a carboxylic acid derivative with an aniline-containing intermediate. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used as coupling reagents to form the amide bond, as demonstrated in analogous benzamide syntheses . Key steps include:

  • Activation of the carboxylic acid using DCC/HOBt.
  • Reaction with the substituted aniline derivative under inert conditions.
  • Purification via column chromatography or recrystallization. Parameters like solvent choice (e.g., dichloromethane) and reaction time (12–24 hours) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • IR spectroscopy to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and substituent vibrations (e.g., C-F stretches).
  • ¹H/¹³C-NMR to verify substitution patterns on aromatic rings and ethoxy groups.
  • Elemental analysis to validate purity and molecular composition . Advanced studies may incorporate mass spectrometry (HRMS) for precise molecular weight confirmation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

  • Temperature control : Lower temperatures (e.g., 0–5°C) during coupling reduce side reactions.
  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility .
  • Catalyst selection : TMSOTf (trimethylsilyl triflate) or BF₃·Et₂O may accelerate electrophilic substitutions in complex intermediates .
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry .

Q. How can discrepancies in fluorescence data under varying experimental conditions be resolved?

Fluorescence intensity variations (e.g., pH, solvent polarity) require:

  • pH titration studies : Identify optimal pH (e.g., pH 5) for stable emission, as acidic/basic conditions may protonate/deprotonate functional groups .
  • Solvent polarity assessment : Compare polar (e.g., methanol) vs. nonpolar solvents to evaluate solvatochromic effects.
  • Computational validation : Use Gaussian03 to model electronic transitions and predict λexem shifts, aligning theoretical and experimental data .

Q. What computational methods predict the compound’s physicochemical and electronic properties?

  • Density Functional Theory (DFT) : Calculate bond lengths, angles, and vibrational frequencies (e.g., C-F stretches) to validate experimental IR/Raman spectra .
  • Hyperpolarizability analysis : Assess nonlinear optical potential via first hyperpolarizability (β) calculations .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity studies .

Q. How to design a robust protocol to evaluate the compound’s biological activity?

  • Cell-based assays : Treat cancer cell lines (e.g., HeLa) with a concentration gradient (1–200 µM) and measure viability via MTT/WST-1 assays .
  • IC50 determination : Use probit analysis (e.g., SPSS) to calculate inhibitory concentrations, comparing efficacy to reference compounds (e.g., hydroxyurea) .
  • Mechanistic studies : Perform flow cytometry to assess apoptosis/necrosis pathways or Western blotting to identify protein targets .

Q. How do structural modifications influence biological efficacy?

Comparative studies with analogs reveal:

  • Trifluoromethoxy vs. methoxy groups : The electron-withdrawing trifluoromethoxy group enhances receptor binding affinity but may reduce solubility .
  • Substituent position : Para-substituted benzamides show higher metabolic stability than ortho derivatives .
  • Hybridization strategies : Merging benzamide cores with heterocycles (e.g., thiophene) can improve potency, as seen in AMPA receptor modulator designs .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference fluorescence lifetimes (time-resolved measurements) with computational predictions to resolve intensity discrepancies .
  • Synthetic Troubleshooting : If coupling yields are low, replace DCC with EDC·HCl or explore microwave-assisted synthesis for accelerated kinetics .
  • Biological Replicates : Include triplicate measurements in cytotoxicity assays to ensure statistical robustness .

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